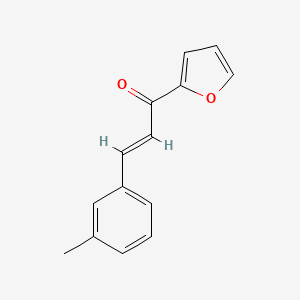
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as 2C6F-PPE, is a synthetic compound that is used in scientific research in order to study a variety of biochemical and physiological effects. This compound has been studied for its potential applications in various fields, such as medicine, pharmacology, and biotechnology.
Aplicaciones Científicas De Investigación
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied for its potential applications in various fields, such as medicine, pharmacology, and biotechnology. In medicine, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied for its potential to act as an anti-inflammatory agent and to reduce the risk of cardiovascular disease. In pharmacology, it has been studied for its potential to act as an analgesic and to reduce the risk of neurological disorders. In biotechnology, it has been studied for its potential to act as a molecular probe and to help in the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is still not fully understood. However, it is believed that the compound works by binding to certain receptors in the body, such as the G-protein-coupled receptor (GPCR). This binding causes a cascade of biochemical reactions that lead to the desired effects.
Biochemical and Physiological Effects
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied for its potential to act as an anti-inflammatory agent and to reduce the risk of cardiovascular disease. It has also been studied for its potential to act as an analgesic and to reduce the risk of neurological disorders. Additionally, it has been studied for its potential to act as a molecular probe and to help in the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one in laboratory experiments has a number of advantages. First, the compound is relatively easy to synthesize and is not expensive. Additionally, it is non-toxic and has a low potential for causing side effects. However, there are some limitations to its use. For example, the compound is not very stable and may degrade over time, making it difficult to store for long periods of time. Additionally, it may not be as effective in some experiments as other compounds.
Direcciones Futuras
There are a number of potential future directions for the use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one in scientific research. For example, the compound could be further studied for its potential to act as an anti-inflammatory agent, an analgesic, or a molecular probe. Additionally, it could be studied for its potential to help in the development of new drugs or to treat other diseases. Finally, it could be studied for its potential to act as a biomarker or to help in the diagnosis and treatment of various conditions.
Métodos De Síntesis
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is synthesized through a process known as “cross-coupling”, which involves the use of palladium catalysts. The process involves the reaction of a palladium catalyst with two different compounds, in this case 2-chloro-6-fluorophenylacetylene and 4-phenylphenylprop-2-en-1-one. The reaction produces the desired product, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, as well as a byproduct, palladium chloride. The reaction is carried out in a solvent, such as toluene or dichloromethane, in order to increase the solubility of the reactants and the product.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFO/c22-19-7-4-8-20(23)18(19)13-14-21(24)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDDEQWGDCYQML-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

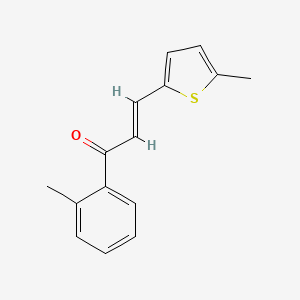
![(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346649.png)


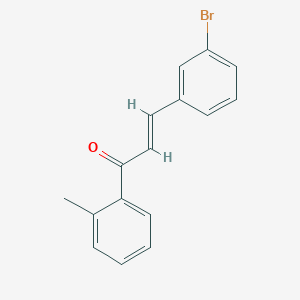
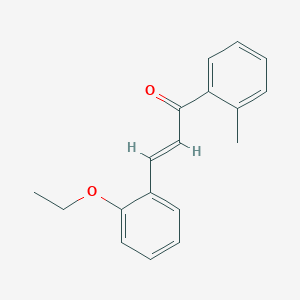
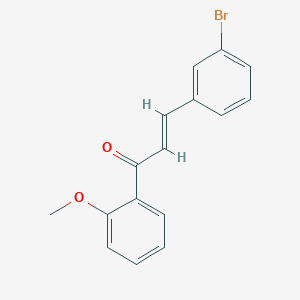

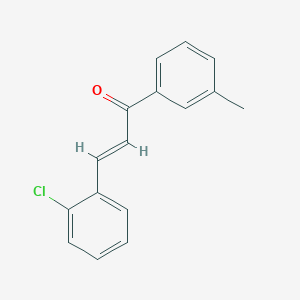
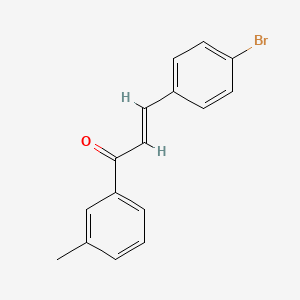

![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)

